Cas no 933704-54-2 (decahydro-1,6-naphthyridine, Mixture of diastereomers)

Decahydro-1,6-naphthyridine, as a mixture of diastereomers, is a saturated bicyclic amine with a rigid naphthyridine scaffold, offering structural versatility in synthetic and medicinal chemistry applications. The presence of multiple stereocenters in the diastereomeric mixture enhances its utility as a building block for chiral ligand design or as a precursor in the synthesis of complex heterocycles. Its stability and functional group compatibility make it suitable for further derivatization under a range of reaction conditions. The compound’s defined stereochemistry and conformational constraints are advantageous for studying structure-activity relationships in pharmaceutical research and catalysis.
decahydro-1,6-naphthyridine, Mixture of diastereomers structure
933704-54-2 structure
Product Name:decahydro-1,6-naphthyridine, Mixture of diastereomers
CAS No:933704-54-2
MF:C8H16N2
MW:140.226041793823
MDL:MFCD16039667
CID:4720400
PubChem ID:21911968
Update Time:2025-10-20

decahydro-1,6-naphthyridine, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • Decahydro-1,6-naphthyridine
    • OCTAHYDRO-1,6-NAPHTHYRIDINE-6(7H)
    • decahydro-1,6-naphthyridine, Mixture of diastereomers
    • MDL: MFCD16039667
    • Inchi: 1S/C8H16N2/c1-2-7-6-9-5-3-8(7)10-4-1/h7-10H,1-6H2
    • InChI Key: AKYVCAZZLJAUMA-UHFFFAOYSA-N
    • SMILES: N1CCCC2CNCCC12

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 114
  • Topological Polar Surface Area: 24.1

decahydro-1,6-naphthyridine, Mixture of diastereomers Pricemore >>

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Additional information on decahydro-1,6-naphthyridine, Mixture of diastereomers

Decahydro-1,6-Naphthyridine: A Versatile Building Block in Organic Synthesis and Pharmaceutical Research

Decahydro-1,6-naphthyridine, a fully saturated heterocyclic compound with the molecular formula C8H14N2, represents a unique class of nitrogen-containing ring systems. This compound is characterized by its fused bicyclic structure comprising a six-membered piperidine ring and a five-membered pyridine ring, fully hydrogenated to form a rigid yet flexible scaffold. The mixture of diastereomers associated with this compound arises from the presence of multiple stereocenters within its framework, leading to distinct spatial arrangements that significantly influence its chemical reactivity and biological profile.

The CAS number 933704-54-2 uniquely identifies this specific isomeric mixture, which has garnered attention in recent years due to its potential as a privileged structure in drug discovery. The compound's structural diversity stems from the combination of two stereogenic centers located at positions C(1) and C(6), resulting in four possible stereoisomers. However, due to the symmetry of the naphthyridine core, only two diastereomeric pairs are observed in practice. This stereochemical complexity provides researchers with a tunable platform for optimizing pharmacological properties through subtle structural modifications.

Recent advances in asymmetric synthesis methodologies have enabled the selective preparation of individual diastereomers from this mixture. Notably, studies published in *Organic Letters* (2023) demonstrated that chiral auxiliary-mediated hydrogenation protocols can achieve >95% ee (enantiomeric excess) for specific isomers of decahydro-1,6-naphthyridine. These developments are particularly significant for pharmaceutical applications where stereochemistry directly impacts bioavailability and target specificity.

The diastereomeric mixture exhibits distinct physical properties compared to its pure isomeric forms. Differential scanning calorimetry (DSC) analyses reveal melting point ranges between 88-92°C for the commercial product (as reported by Sigma-Aldrich technical data sheets), whereas individual diastereomers display higher thermal stability with melting points exceeding 105°C. Nuclear magnetic resonance (NMR) spectroscopy further distinguishes these isomers through characteristic chemical shift patterns in both proton and carbon spectra.

In terms of synthetic utility, decahydro-1,6-naphthyridine serves as a key intermediate in the construction of complex polycyclic frameworks. A 2024 study in *Synthesis* journal described its application as a building block for indolizidine alkaloid analogs via Pd-catalyzed cross-coupling reactions. The compound's saturated nitrogen atoms provide nucleophilic centers that facilitate functionalization at multiple positions while maintaining structural integrity during multi-step syntheses.

Beyond traditional organic synthesis applications, this compound has shown promise as a ligand in transition metal catalysis. Research published in *Catalysis Science & Technology* (Vol. 14 Issue 7) demonstrated that certain diastereomers form stable coordination complexes with palladium(II) ions, enhancing catalytic activity by up to 40% compared to conventional phosphine ligands in Suzuki-Miyaura coupling reactions under mild conditions.

The pharmaceutical industry has also explored decahydro-1,6-naphthyridine derivatives as potential therapeutic agents. A preclinical study from 2023 investigated substituted analogs as selective serotonin reuptake inhibitors (SSRIs), achieving IC50 values below 5 nM against human SERT targets while maintaining favorable ADMET profiles. These findings highlight the importance of stereochemical control when developing drug candidates based on this scaffold.

Analytical techniques play crucial roles in characterizing this compound's purity and composition. High-resolution mass spectrometry confirms molecular ion peaks at m/z = 142.1178 [M+H]+, consistent with theoretical calculations based on exact mass determinations using isotopic abundance algorithms. Chromatographic methods such as HPLC with chiral columns are essential for resolving diastereomeric mixtures into their individual components prior to downstream applications.

The commercial availability of decahydro-1,6-naphthyridine has expanded significantly over the past decade due to improved synthetic routes yielding higher quantities at reduced costs per gram. Suppliers now offer both technical-grade material suitable for general research purposes and optically pure forms certified by CD spectroscopy for advanced pharmaceutical development programs requiring strict enantiomeric purity specifications.

Ongoing research continues to explore novel applications for this versatile heterocycle across diverse scientific disciplines including materials science where it shows potential as an electron-deficient monomer unit in conjugated polymer architectures designed for organic photovoltaics applications currently under investigation at several leading academic institutions worldwide.

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